molecular formula C17H13F3N4O2 B14098953 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14098953
M. Wt: 362.31 g/mol
InChI Key: SYDBZDMVWGZXHS-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole core substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethylpyridinyl Group: The trifluoromethylpyridinyl group can be attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyrazole core.

    Substitution: The trifluoromethylpyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of a phenol derivative.

    Reduction: Reduction of the pyrazole core can yield a dihydropyrazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxamide
  • 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxylate
  • 5-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-26-14-5-3-2-4-11(14)12-8-13(24-23-12)16(25)22-10-6-7-15(21-9-10)17(18,19)20/h2-9H,1H3,(H,22,25)(H,23,24)

InChI Key

SYDBZDMVWGZXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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